An In-depth Technical Guide to the Lys(ivDde) Protecting Group for Advanced Peptide Synthesis
An In-depth Technical Guide to the Lys(ivDde) Protecting Group for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group for the lysine (B10760008) (Lys) side chain. It details its applications in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide architectures such as branched and cyclic peptides, and its utility in the development of peptide-drug conjugates and biological probes.
Core Concepts and Advantages
The ivDde group is an essential tool in modern peptide chemistry, primarily utilized in orthogonal protection strategies within Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS.[1][2] Its key feature is its stability to the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions for final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA).[3][4] This orthogonality allows for the selective deprotection of the lysine's ε-amino group on the solid support, enabling site-specific modifications without affecting the rest of the peptide chain.[1][2]
The ivDde group is a more sterically hindered version of the Dde protecting group, which provides enhanced stability and reduces the risk of intramolecular migration that can be observed with the Dde group during prolonged synthesis.[5][6]
Quantitative Data
The efficiency of ivDde group removal can be influenced by several factors, including the concentration of the deprotecting agent, reaction time, and the number of treatments. The following tables summarize key quantitative data related to the deprotection of the ivDde group.
Table 1: Optimization of ivDde Deprotection Conditions
| Condition Number | Hydrazine (B178648) Concentration (%) | Reaction Time (minutes per repetition) | Number of Repetitions | Deprotection Efficiency |
| 1 | 2 | 3 | 3 | Low (~10-20%) |
| 2 | 2 | 5 | 3 | Moderate (~50%) |
| 3 | 2 | 3 | 4 | Moderate (~50%) |
| 4 | 4 | 3 | 3 | Near Complete |
Data adapted from a study by Biotage, where deprotection efficiency was estimated by the relative peak areas in analytical HPLC chromatograms.[7]
Experimental Protocols
Synthesis of Fmoc-L-Lys(ivDde)-OH
While Fmoc-L-Lys(ivDde)-OH is commercially available, the following protocol outlines a general laboratory synthesis approach.
Materials:
-
Nα-Fmoc-L-lysine hydrochloride
-
Trialkylchlorosilane (e.g., Trimethylsilyl chloride)
-
2-(1-hydroxy-3-methylbutenyl)-5,5-dimethyl-1,3-cyclohexanedione
-
Organic solvents (e.g., Dichloromethane (DCM), Dioxane, Ethanol)
-
Hydrochloric acid (HCl)
-
N,N-diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Silylation of Fmoc-L-lysine: Nα-Fmoc-L-lysine hydrochloride is reacted with a trialkylchlorosilane in an appropriate organic solvent to form the corresponding silyl (B83357) ester. This protects the carboxylic acid group during the subsequent reaction.
-
Addition Reaction: The Nα-Fmoc-L-lysine silyl ester is then reacted with 2-(1-hydroxy-3-methylbutenyl)-5,5-dimethyl-1,3-cyclohexanedione. This reaction forms the ivDde protected lysine derivative. The reaction is typically carried out at room temperature for several hours.
-
Hydrolysis: The silyl ester is hydrolyzed by the addition of water and acidification to a pH of 2-3, yielding the crude Fmoc-L-Lys(ivDde)-OH.
-
Purification: The crude product is purified by silica gel column chromatography to yield the final, highly pure product. The structure and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.
Incorporation of Fmoc-L-Lys(ivDde)-OH into a Peptide Sequence during SPPS
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-Lys(ivDde)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HCTU, DIC)
-
Activator (e.g., Oxyma, HOBt)
-
DIPEA
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (or Fmoc-L-Lys(ivDde)-OH) and an activating agent (e.g., HCTU) in DMF.
-
Add DIPEA to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for the required coupling time (typically 1-2 hours).
-
Perform a Kaiser test to ensure complete coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Selective Deprotection of the ivDde Group On-Resin
Materials:
-
Peptidyl-resin containing a Lys(ivDde) residue
-
2-10% (v/v) Hydrazine monohydrate in DMF
-
DMF
Procedure:
-
Resin Preparation: Wash the fully assembled peptidyl-resin with DMF.
-
ivDde Deprotection:
-
Prepare a fresh solution of 2-5% hydrazine monohydrate in DMF.[3] For challenging sequences, a higher concentration (e.g., 10%) may be required.[8]
-
Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[5]
-
Agitate the mixture at room temperature for 3-10 minutes.
-
Drain the solution.
-
Repeat the hydrazine treatment 2-4 more times to ensure complete deprotection.[5][7]
-
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine. The resin is now ready for the subsequent on-resin modification of the deprotected lysine side chain.
Visualizations of Workflows and Pathways
Orthogonal Protection Strategy in SPPS
Caption: Orthogonal protection strategy in SPPS using Lys(ivDde).
Synthesis of a Branched Peptide
Caption: Workflow for the synthesis of a branched peptide.
The Ubiquitination Signaling Pathway
References
- 1. Synthetic and semi-synthetic strategies to study ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bakerlab.org [bakerlab.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. kohan.com.tw [kohan.com.tw]
- 8. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
